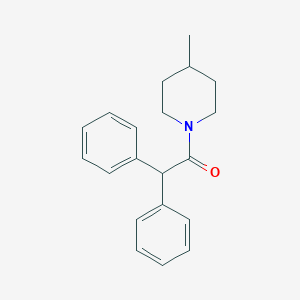
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide, also known as CP-945,598, is a small-molecule antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2004 by Pfizer as a potential treatment for obesity and metabolic disorders. CP-945,598 has since been studied extensively for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and energy balance, as well as the modulation of pain, mood, and cognition. N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide binds to the CB1 receptor and blocks the activation of downstream signaling pathways, thereby reducing the effects of endocannabinoids and exogenous cannabinoids.
Biochemical and Physiological Effects
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including the reduction of food intake and body weight in animal models of obesity and metabolic disorders. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, as well as the symptoms of anxiety and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide as a tool compound in scientific research is its selectivity for the CB1 receptor, which allows for the specific study of the role of this receptor in various physiological processes. However, one limitation of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide is its relatively low affinity for the CB1 receptor, which can make it difficult to achieve complete receptor blockade at low concentrations.
Direcciones Futuras
There are a number of potential future directions for the study of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide and its therapeutic applications. One area of interest is the potential use of CB1 antagonists in the treatment of obesity and metabolic disorders, particularly in combination with other therapies such as diet and exercise. Another area of interest is the potential use of CB1 antagonists in the treatment of addiction and related disorders, such as alcoholism and opioid dependence. Finally, there is ongoing research into the potential use of CB1 antagonists in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 3-chloro-1-(pyrrolidin-1-yl)benzene, followed by the addition of N,N-diisopropylethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography and recrystallization. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. It has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. In addition, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide has been used as a tool compound in scientific research to study the role of the CB1 receptor in various physiological processes.
Propiedades
Nombre del producto |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C18H19ClN2O2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-15-7-4-13(5-8-15)18(22)20-14-6-9-17(16(19)12-14)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Clave InChI |
LOTBRWNVONFMBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)





![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)

